9-(4-METHYL-3-NITROPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE
Overview
Description
9-(4-METHYL-3-NITROPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structural features, including a dioxinoquinoline core and a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-METHYL-3-NITROPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxino Group: The dioxino group can be introduced via a cyclization reaction involving a diol and an appropriate leaving group.
Nitration and Methylation: The nitrophenyl substituent is introduced through nitration of the aromatic ring, followed by methylation using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery and development.
Medicine
In medicinal chemistry, this compound and its derivatives have shown promise as potential therapeutic agents. They have been investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(4-METHYL-3-NITROPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The pathways involved can include inhibition of signal transduction, modulation of gene expression, and interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-methylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
- 9-(3-nitrophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
- 9-(4-methyl-3-nitrophenyl)-2,3,8,9-tetrahydroquinolin-7(6H)-one
Uniqueness
The uniqueness of 9-(4-METHYL-3-NITROPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE lies in its combined structural features of a dioxinoquinoline core and a nitrophenyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
9-(4-methyl-3-nitrophenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-10-2-3-11(6-15(10)20(22)23)12-8-18(21)19-14-9-17-16(7-13(12)14)24-4-5-25-17/h2-3,6-7,9,12H,4-5,8H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRPMMFYDUSLQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCCO4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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